molecular formula C14H10ClFO2 B6398150 2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261903-00-7

2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398150
CAS RN: 1261903-00-7
M. Wt: 264.68 g/mol
InChI Key: LUTJEVUAKYBGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) is a chemical compound with a variety of uses in the scientific community. It is a colorless to yellowish solid with a melting point of 169-171°C and is soluble in most organic solvents. 2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) is a common starting material for the synthesis of a variety of organic compounds and is used in the synthesis of pharmaceuticals and other chemicals. It is also used to synthesize a variety of other compounds, including dyes, fragrances, and intermediates for the production of other chemicals.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) has many scientific research applications. It is used as a starting material in the synthesis of a variety of organic compounds and is used in the synthesis of pharmaceuticals and other chemicals. It is also used in the synthesis of dyes, fragrances, and intermediates for the production of other chemicals. In addition, it is used as a reagent in the synthesis of polymers and as a catalyst in organic reactions.

Mechanism of Action

2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) acts as a catalyst in organic reactions. It is used to catalyze the formation of C-C and C-N bonds, as well as the formation of polymers. In addition, it is used in the synthesis of polymers by reacting with an alkene or alkyne to form a polymeric product.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) has no known biochemical or physiological effects. As a result, it is considered to be a non-toxic compound and is safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. It is also relatively easy to obtain and is soluble in most organic solvents. Furthermore, it is a colorless to yellowish solid with a melting point of 169-171°C, making it easy to handle and store.
The main limitation of 2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) is that it is not very stable in the presence of light and air. As a result, it must be stored in a dark, airtight container to preserve its quality. In addition, it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

The future directions for 2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) include further research into its use as a catalyst in organic reactions and its potential applications in the synthesis of pharmaceuticals and other chemicals. In addition, further research into its use as a reagent in the synthesis of polymers and its potential applications in the synthesis of dyes and fragrances is warranted. Furthermore, research should be conducted into the development of new methods for the synthesis of this compound, as well as the development of new methods for the purification and storage of this compound. Finally, further research into the safety and toxicity of this compound should be conducted to ensure its safe use in laboratory experiments.

Synthesis Methods

2-Chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (95%) can be synthesized by several methods. The most common method is the reaction of 2-bromo-5-(2-fluoro-4-methylphenyl)benzoic acid with anhydrous sodium carbonate in the presence of a catalytic amount of anhydrous sodium sulfate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by recrystallization. Another method involves the reaction of 2-bromo-5-(2-fluoro-4-methylphenyl)benzoic acid with sodium hydroxide in aqueous ethanol. This reaction is also carried out in the presence of a catalytic amount of anhydrous sodium sulfate, and the product is isolated by recrystallization.

properties

IUPAC Name

2-chloro-5-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-4-10(13(16)6-8)9-3-5-12(15)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTJEVUAKYBGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689206
Record name 4-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-00-7
Record name 4-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.